molecular formula C19H25NO2 B2686307 5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one CAS No. 896855-38-2

5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one

Cat. No.: B2686307
CAS No.: 896855-38-2
M. Wt: 299.414
InChI Key: JIEIDDVGKNGOAO-UHFFFAOYSA-N
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Description

5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is a synthetic chromone alkaloid with the molecular formula C19H25NO2 . It features a chromen-2-one core structure substituted with methyl groups at the 5, 7, and 8 positions, and a 4-methylpiperidin-1-ylmethyl group at the 4 position . This structure places it within the chromone alkaloid family, a class of hybrid natural product-inspired compounds known for the convergence of chromone and alkaloid biosynthetic pathways . Chromone alkaloids are of significant interest in medicinal chemistry due to their amphoteric nature and pronounced biological activities observed in both natural and synthetic analogues . Extensive research on chromone and flavonoid alkaloids suggests potential therapeutic applications across a diverse range of areas, including cancer and viral infections, inflammation and immunomodulation, as well as neurological conditions . Many of these compounds have been discovered through bioassay-guided investigations of traditional medicines, indicating their potential as novel lead structures for drug discovery . Furthermore, recent scientific literature highlights the continued exploration of synthetic chromone derivatives as potential ATR kinase inhibitors within the DNA damage response (DDR) pathway, a promising target in oncology research . This makes this compound a valuable compound for researchers exploring structure-activity relationships (SAR) in the development of new kinase inhibitors and other biologically active molecules. This product is intended For Research Use Only and is not approved for human or veterinary diagnosis, therapeutic purposes, or any form of personal use.

Properties

IUPAC Name

5,7,8-trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-12-5-7-20(8-6-12)11-16-10-17(21)22-19-15(4)13(2)9-14(3)18(16)19/h9-10,12H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEIDDVGKNGOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)OC3=C(C(=CC(=C23)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322822
Record name 5,7,8-trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645827
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896855-38-2
Record name 5,7,8-trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with 3-chloropentane-2,4-dione to form N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride . This intermediate is then reacted with 4-methylpiperidine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Synthetic Formation Pathways

The compound is synthesized via Mannich aminomethylation , a key reaction for introducing the 4-methylpiperidinylmethyl group. This involves:

  • Step 1 : Condensation of 5,7,8-trimethyl-4-hydroxycoumarin with formaldehyde and 4-methylpiperidine under acidic conditions.

  • Step 2 : Purification via recrystallization or column chromatography.

Table 1: Key Synthetic Steps

StepReagents/ConditionsRoleProduct Characteristics
1HCHO, 4-methylpiperidine, HCl/EtOH, refluxAminomethylationForms Mannich base at C4
2EtOH recrystallizationPurificationWhite crystalline solid

Electrophilic Aromatic Substitution

The electron-rich chromone ring undergoes substitution at activated positions (C6 and C3), though steric hindrance from methyl groups at C5, C7, and C8 limits reactivity:

  • Nitration : Limited reactivity due to steric bulk; possible at C6 with HNO₃/H₂SO₄ under controlled conditions (analogous to chromone nitration) .

  • Halogenation : Bromination at C3 using Br₂/FeBr₃, though yields are low.

Nucleophilic Reactions

The lactone carbonyl (C2) and keto group (C4) participate in nucleophilic attacks:

  • Hydrolysis : Under alkaline conditions (NaOH/H₂O), the lactone ring opens to form a carboxylate intermediate, which reforms upon acidification.

  • Grignard Addition : Organomagnesium reagents (e.g., CH₃MgBr) attack the C4 keto group, forming tertiary alcohols.

Side-Chain Reactivity

The 4-methylpiperidinylmethyl group undergoes characteristic amine reactions:

  • Quaternary Ammonium Salt Formation : Reacts with methyl iodide (CH₃I) to form a quaternary ammonium derivative .

  • Oxidation : Piperidine nitrogen resists oxidation, but the methylene bridge (CH₂) can oxidize to a ketone with KMnO₄/H⁺.

Oxidation and Reduction

  • Chromone Core Oxidation : The C2 carbonyl is resistant to further oxidation, but the C4 methylene group oxidizes to a ketone with CrO₃.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C2-C3 double bond, yielding a dihydrochromone derivative .

Acid-Base Behavior

  • Protonation : The piperidine nitrogen (pKa ~10.5) is protonated in acidic media, enhancing water solubility .

  • Deprotonation : The C7 hydroxyl (if present in analogs) deprotonates at pH >9, forming a phenoxide ion .

Stability and Degradation

  • Thermal Stability : Decomposes above 150°C, releasing CO from the lactone ring.

  • Photodegradation : UV light induces ring-opening via Norrish Type I mechanisms.

Table 2: Reactivity Comparison with Related Chromones

CompoundElectrophilic SubstitutionNucleophilic AttackSide-Chain Reactivity
5,7,8-Trimethyl derivativeLow (steric hindrance)Moderate (C4 keto)High (amine reactions)
Unsubstituted chromoneHigh (C6, C3)High (C2 lactone)Low
7-Hydroxy-4-methylchromoneModerate (C6)High (C2 lactone)Moderate (Mannich)

Mechanistic Insights

  • Mannich Reaction Mechanism :

    • Formation of iminium ion from formaldehyde and 4-methylpiperidine.

    • Nucleophilic attack by 4-hydroxycoumarin at C4.

    • Acid-catalyzed dehydration to form the methylene bridge .

  • Lactone Hydrolysis :

    Chromone+OHEnolate intermediateH+Reclosed lactone\text{Chromone}+\text{OH}^-\rightarrow \text{Enolate intermediate}\xrightarrow{\text{H}^+}\text{Reclosed lactone}

Unresolved Challenges

  • Selective Functionalization : Steric hindrance complicates modifications at C5, C7, and C8.

  • Stability of Quaternary Salts : Derivatives with charged side chains exhibit hygroscopicity .

Scientific Research Applications

Therapeutic Applications

Research indicates that this compound exhibits various biological activities that can be harnessed for therapeutic purposes:

  • Anticancer Activity :
    • Studies have shown that compounds related to 5,7,8-trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one demonstrate significant cytotoxic effects against various cancer cell lines. For example, preliminary investigations suggest it may inhibit topoisomerase activity, which is crucial for DNA replication in cancer cells .
    • A recent study highlighted the efficacy of chromene derivatives in inhibiting cell growth in human tumor cells, showcasing their potential as anticancer agents .
  • Neuroprotective Effects :
    • The compound's structural similarity to other flavonoids suggests potential neuroprotective properties. Research on related compounds has indicated that they can protect neuronal cells from oxidative stress and apoptosis.
  • Anti-inflammatory Properties :
    • Some studies have suggested that chromone derivatives can exhibit anti-inflammatory effects. The presence of the 4-methylpiperidin-1-ylmethyl group may enhance these properties by modulating inflammatory pathways.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
LuteolinFlavonoid with hydroxyl groupsStrong antioxidant properties
QuercetinSimilar flavonoid structureSignificant anti-inflammatory effects
ApigeninAnother flavonoid with a similar backboneNoted for neuroprotective effects

This table illustrates how this compound may offer distinct therapeutic advantages due to its specific substitution pattern.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the trimethyl and piperidine groups. Understanding its chemical reactivity can provide insights into developing derivatives with enhanced biological activity.

Case Studies

Several case studies have focused on the anticancer potential of chromone derivatives:

  • A study evaluated the cytotoxicity of various chromone derivatives against breast cancer cell lines and found that certain modifications enhanced their effectiveness .
  • Another investigation assessed the neuroprotective effects of related compounds in models of neurodegeneration, indicating promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of 5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells. It can also interact with enzymes and receptors involved in various biological processes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Structural Variations and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related coumarin derivatives:

Compound Name Substituents (Position) Key Structural Features Reference
5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one 5-Me, 7-Me, 8-Me; 4-(4-methylpiperidin-1-ylmethyl) Lipophilic methyl groups; piperidine side chain
6-Chloro-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one 6-Cl, 7-Me; 4-(4-methylpiperidin-1-ylmethyl) Chlorine substitution enhances electronegativity; potential halogen bonding
7,8-Dihydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one 7-OH, 8-OH; 4-(4-methoxyphenylpiperazinylmethyl) Polar hydroxy groups; bulky aryl-piperazine side chain
3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one 3-(2,4-dimethoxyphenyl), 7-OH; 8-(4-methylpiperidin-1-ylmethyl) Aryl substitution at position 3; hydroxy group enhances hydrogen bonding
6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one 6-Cl, 7-OH, 4-Me; 8-(4-methylpiperidin-1-ylmethyl) Chloro and hydroxy groups increase polarity; methyl at position 4 stabilizes the core
Key Observations:
  • Piperidine/Piperazine Side Chains: The 4-methylpiperidinylmethyl group is a common feature in several analogs, suggesting its role in hydrophobic interactions or binding to enzymes like trypanosome alternative oxidase (TAO) . Bulkier substituents (e.g., aryl-piperazine in ’s compound) may improve target affinity but reduce solubility.
Antitrypanosomal and Antileishmanial Activity:
  • The coumarin derivative 7,8-dihydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one () demonstrated potent trypanocidal activity (GI₅₀: 0.046 µM) due to its ability to bind TAO. The study suggests that bulky aryl groups and hydrogen-bonding substituents (e.g., hydroxy) enhance enzyme inhibition .
Antimicrobial Activity:
  • Aurapten derivatives () with alkyl or oxo substituents on the coumarin core showed moderate antimicrobial effects. The target compound’s methyl groups could similarly influence microbial membrane interactions .
Enzymatic and Cellular Interactions:
  • Piperidine-containing coumarins (e.g., and ) are hypothesized to interact with cellular targets via their nitrogen atoms, enabling hydrogen bonding or ionic interactions. The 4-methylpiperidinylmethyl group in the target compound may facilitate such interactions .

Biological Activity

5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is a synthetic compound belonging to the chromen-2-one class, which has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H25N1O2C_{18}H_{25}N_{1}O_{2}, and it possesses a molecular weight of approximately 287.40 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as oxidoreductases. This inhibition can affect metabolic pathways and cellular signaling processes.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further research in infectious disease treatment.
  • Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description Reference
AntimicrobialExhibits activity against bacterial and fungal strains; effective at concentrations as low as 10 µg/mL.
Anti-inflammatoryReduces pro-inflammatory cytokines in vitro; potential for treating inflammatory diseases.
AnticancerInduces apoptosis in cancer cell lines (HeLa and MCF-7) with IC50 values of 20 µg/mL and 24 µg/mL.
Enzyme InhibitionInhibits oxidoreductases involved in metabolic processes.

Case Studies

Several studies have explored the biological effects of chromen derivatives similar to this compound:

  • Antifungal Activity : A study demonstrated that compounds with similar chromen structures showed significant antifungal activity against Aspergillus flavus, suggesting a possible mechanism involving disruption of fungal cell wall integrity .
  • Cytotoxicity in Cancer Cells : In vitro assays revealed that derivatives of chromen compounds could selectively induce cytotoxicity in cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .
  • Anti-inflammatory Potential : Research indicated that certain chromen derivatives could significantly lower levels of inflammatory markers in animal models of arthritis, suggesting their utility in managing inflammatory disorders .

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the chromenone core and substituents. Compare chemical shifts with structurally related coumarins (e.g., 4,7,8-trimethylchromen-2-one derivatives) .
  • X-ray Crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths, angles, and stereochemistry. For example, similar chromenone derivatives were analyzed using SHELX software to validate substituent positioning .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced: How can synthetic protocols be optimized for improved yield and purity?

Answer:

  • Reaction Optimization : Use catalytic hydrogenation or coupling reactions (e.g., Suzuki-Miyaura) for introducing the 4-methylpiperidine moiety. Adjust solvent polarity (e.g., ethanol or dichloromethane) to enhance intermediate solubility .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from acetonitrile for high-purity isolates .
  • Catalyst Screening : Test acidic/basic catalysts (e.g., HCl, NaOH) for regioselective methylation or piperidine coupling .

Table 1: Example Reaction Conditions for Piperidine Derivatives

StepReagents/ConditionsYield (%)
CouplingNaOH, DCM, RT, 24h75–85
PurificationEthanol recrystallization>95% purity

Basic: What safety precautions are critical during handling?

Answer:

  • PPE : Use gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential respiratory irritation (refer to GHS guidelines for unclassified but reactive compounds) .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced: How can discrepancies between in vitro and in vivo biological activity data be resolved?

Answer:

  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess metabolic degradation. For example, chromenone derivatives often show reduced activity due to rapid Phase I/II metabolism .
  • Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS/MS.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) or bulky substituents to enhance metabolic stability .

Basic: Which chromatographic techniques are suitable for purity analysis?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254–310 nm) and methanol/water mobile phases. Compare retention times with standards .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) for rapid purity checks.

Advanced: What computational strategies predict binding affinity to target proteins?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or cytochrome P450). Chromenone derivatives often bind via hydrophobic pockets and hydrogen bonds .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
  • QSAR Models : Corporate substituent electronic parameters (e.g., Hammett constants) to predict activity trends .

Basic: How is lipophilicity (logP) experimentally determined, and how does it affect bioactivity?

Answer:

  • Shake-Flask Method : Partition the compound between n-octanol and water, then quantify via UV-Vis spectroscopy .
  • Impact on Bioactivity : Hydroxyl groups reduce logP (increasing solubility but limiting membrane permeability), while methyl/piperidine groups enhance logP (improving CNS penetration) .

Table 2: logP Trends in Chromenone Derivatives (Adapted from )

Substituent PositionFunctional GrouplogP
7-OH, 4-MeHydroxyl1.2
8-Acetyl, 7-OHAcetyl2.5
4-(Piperidinylmethyl)Piperidine3.1

Advanced: What strategies resolve crystallographic disorder in the 4-methylpiperidine moiety?

Answer:

  • Refinement Tools : Use SHELXL ’s PART, SUMP, and DFIX commands to model disordered atoms. Apply isotropic displacement parameters for mobile groups .
  • Low-Temperature Data Collection : Cool crystals to 100 K to reduce thermal motion artifacts.
  • Twinned Refinement : For twinned crystals, apply HKLF5 in SHELXL to deconvolute overlapping reflections .

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